molecular formula C9H10ClNO B3034000 5-Amino-1H-inden-2(3H)-one hcl CAS No. 1314928-84-1

5-Amino-1H-inden-2(3H)-one hcl

Cat. No. B3034000
CAS RN: 1314928-84-1
M. Wt: 183.63
InChI Key: IKKQMPHIECUJHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves metal-free C-N coupling reactions, as seen in the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones . This method could potentially be adapted for the synthesis of 5-Amino-1H-inden-2(3H)-one HCl by selecting appropriate starting materials and reaction conditions. The characterization of these compounds is typically performed using 1H NMR, 13C NMR, ESI-MS, and elemental analysis, which are standard techniques for confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-1H-inden-2(3H)-one HCl can be deduced from spectroscopic studies, as demonstrated by the analysis of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones . These studies can reveal the existence of tautomeric forms and provide insights into the electronic effects and conformational freedom of the molecules. Crystallography can be used to highlight intermolecular interactions and supramolecular architecture .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be explored through various reactions, such as the indirect anodic oxidation mediated by electrochemically generated chlorine, as seen in the transformation of 5-aminopyrimidin-4(3H)-one . This type of reaction involves cleavage and migration of bonds, which could be relevant to the reactivity of 5-Amino-1H-inden-2(3H)-one HCl under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the introduction of amino acids in the synthesis of 2(5H)-furanone derivatives was found to have no toxic effect on a series of cancer cell lines, suggesting that these derivatives could be linked with other bioactive moieties . The electronic effects and conformational freedom of the molecules can also affect their physical properties, as seen in the study of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones .

Scientific Research Applications

Structure-Activity Relationships in Antioxidant Compounds

Research on hydroxycinnamic acids (HCAs) highlights the importance of structure-activity relationships (SARs) in determining antioxidant capabilities. Modifications to the aromatic ring and carboxylic function of HCAs influence their efficacy as antioxidants. This approach to optimizing molecular structures for desired biological activities can be relevant to studying and enhancing the properties of 5-Amino-1H-inden-2(3H)-one hcl and similar compounds (Razzaghi-Asl et al., 2013).

Neurochemical Research

In neurochemical research, the synthesis and functionalization of amino acid derivatives, such as α-Methyl-L-tryptophan (α-MTrp), are used to study brain serotonin (5-HT) synthesis rates. These studies provide insights into the serotonergic system's role in neuropsychiatric disorders. Analogously, research involving 5-Amino-1H-inden-2(3H)-one hcl could explore its interactions with biological systems or its potential as a precursor or analog in neurochemical studies (Diksic & Young, 2001).

Development of New Therapeutic Agents

The exploration of novel synthetic pathways and the biological activities of amino acid derivatives and related compounds is crucial in medicinal chemistry. For example, the transformation of biomass-derived furfurals into valuable chemical precursors underlines the potential of using organic synthesis to convert natural products into valuable pharmaceutical intermediates. This concept may extend to the utilization of 5-Amino-1H-inden-2(3H)-one hcl in synthesizing new compounds with therapeutic relevance (Dutta & Bhat, 2021).

properties

IUPAC Name

5-amino-1,3-dihydroinden-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQMPHIECUJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-inden-2(3H)-one hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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